Caspase-8 Inhibitor II
Description
Overview of Caspase Family in Cellular Homeostasis
The caspase family of proteases is fundamental to the maintenance of cellular homeostasis in multicellular organisms. wikipedia.org These enzymes are essential for the execution of apoptosis (a form of programmed cell death), as well as for the maturation of inflammatory cytokines. oup.com Caspases are synthesized as inactive zymogens and become activated through a cascade of signaling events, ensuring that cellular components are dismantled in a controlled manner with minimal impact on surrounding tissues. wikipedia.org Dysregulation of caspase activity is implicated in a variety of human diseases, including cancer and inflammatory disorders. nih.gov The family is broadly classified into initiator caspases, such as Caspase-8 and -9, and executioner caspases, like Caspase-3, -6, and -7. mdpi.com Initiator caspases are activated by specific cellular signals and in turn activate the executioner caspases, which then carry out the process of cell demolition. mdpi.com
Caspase-8 as a Key Initiator Protease in Extrinsic Apoptosis Pathways
Caspase-8 is primarily recognized as the principal initiator caspase in the extrinsic pathway of apoptosis. koreascience.kr This pathway is triggered by external stimuli through the activation of death receptors on the cell surface, such as members of the Tumor Necrosis Factor (TNF) receptor superfamily. koreascience.krnih.gov Upon ligand binding, these receptors recruit adaptor proteins like Fas-associated death domain (FADD), which in turn recruits procaspase-8. koreascience.kr This assembly forms the death-inducing signaling complex (DISC), where procaspase-8 molecules are brought into close proximity, leading to their dimerization and subsequent auto-activation through proteolytic cleavage. koreascience.kruniprot.org The now active Caspase-8 can then directly cleave and activate downstream executioner caspases, such as Caspase-3 and -7, which orchestrate the dismantling of the cell. mdpi.comresearchgate.net Additionally, Caspase-8 can amplify the apoptotic signal by cleaving the protein Bid, which then translocates to the mitochondria to initiate the intrinsic apoptotic pathway. nih.govnih.gov
Multifaceted Roles of Caspase-8 Beyond Apoptosis in Cellular Biology
Beyond its canonical role in apoptosis, Caspase-8 has emerged as a crucial regulator in a variety of other cellular processes, highlighting its functional versatility. mdpi.commdpi.com It acts as a molecular switch, influencing necroptosis, pyroptosis, inflammatory signaling, and even cell differentiation and survival. uniprot.orguniprot.org
Inhibitory Functions in Necroptosis Pathways
Necroptosis is a form of programmed necrosis, or inflammatory cell death. Caspase-8 plays a critical inhibitory role in this pathway. nih.govnih.gov In situations where Caspase-8 is absent or inhibited, cells stimulated with TNF can undergo necroptosis. nih.gov This is because Caspase-8, in a complex with cFLIPL, can cleave and inactivate key components of the necroptotic machinery, namely Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. nih.govnih.gov By cleaving these kinases, Caspase-8 prevents the formation of the necrosome, a protein complex that executes necroptotic cell death. mdpi.com Therefore, the inhibition of Caspase-8 can trigger necroptosis. nih.gov
Modulatory Effects on Pyroptosis Induction
Pyroptosis is another form of pro-inflammatory programmed cell death. Recent studies have revealed that Caspase-8 can also induce pyroptosis under certain conditions. mdpi.comnih.gov For instance, during infection with certain pathogens like Yersinia, the inhibition of TAK1 can lead to Caspase-8-mediated cleavage of Gasdermin D (GSDMD). mdpi.compnas.org The N-terminal fragment of cleaved GSDMD then forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines, characteristic features of pyroptosis. mdpi.compnas.org Caspase-8 can also cleave Gasdermin C (GSDMC) to initiate pyroptosis. uniprot.orguniprot.org
Regulatory Influence on Inflammatory Signaling Cascades
Caspase-8 has a complex and context-dependent role in regulating inflammatory signaling. mdpi.com It can both promote and suppress inflammation. mdpi.com On one hand, by inducing immunologically silent apoptosis, it helps to limit inflammation. researchgate.net It also restricts inflammatory necroptosis by cleaving RIPK1 and RIPK3. mdpi.com Conversely, Caspase-8 can promote inflammation by directly cleaving and activating pro-inflammatory cytokines like pro-IL-1β. mdpi.com It can also contribute to the activation of the NLRP3 inflammasome, a key platform for processing pro-inflammatory cytokines. mdpi.com Furthermore, Caspase-8 can influence the NF-κB signaling pathway, a central regulator of inflammation. mdpi.comfrontiersin.org
Participation in Cell Differentiation and Survival Mechanisms
Intriguingly, Caspase-8 also has non-apoptotic functions that are essential for cell differentiation and survival. researchgate.net Studies have shown that a deficiency in Caspase-8 can impair the differentiation of hematopoietic stem cells into macrophages. mdpi.comrndsystems.com The death effector domains (DEDs) of Caspase-8, independent of its catalytic activity, have been shown to regulate terminal differentiation in various cell types. plos.org Moreover, Caspase-8 is crucial for the survival of certain cell types, as its absence can lead to embryonic lethality due to uncontrolled necroptosis. nih.govresearchgate.net This highlights a pro-survival role for Caspase-8 by preventing this inflammatory form of cell death. researchgate.net
Caspase-8 Inhibitor II
This compound, also known as Z-IETD-FMK, is a potent and cell-permeable irreversible inhibitor of Caspase-8. invivogen.commerckmillipore.comaatbio.com Its chemical structure includes a tetrapeptide sequence (Ile-Glu-Thr-Asp) that preferentially binds to the active site of Caspase-8. invivogen.commdpi.com The addition of a benzyloxycarbonyl group (Z) and a fluoromethyl ketone (FMK) group enhances its cell permeability and allows it to form a covalent bond with the catalytic cysteine of the enzyme, leading to irreversible inhibition. invivogen.com
This inhibitor is a valuable research tool for studying the various roles of Caspase-8. By blocking Caspase-8 activity, researchers can investigate the consequences of its inhibition, such as the induction of necroptosis and the modulation of inflammatory responses. invivogen.comnih.gov For instance, the use of Z-IETD-FMK has been instrumental in demonstrating the inhibitory role of Caspase-8 in necroptosis and its involvement in inflammation-induced angiogenesis. nih.govmdpi.com
Table 1: Properties of this compound (Z-IETD-FMK)
| Property | Value | Source |
|---|---|---|
| Full Name | Z-Ile-Glu(OMe)-Thr-Asp(OMe)-FMK | nih.gov |
| CAS Number | 210344-98-2 | invivogen.comnih.gov |
| Molecular Formula | C₃₀H₄₃FN₄O₁₁ | invivogen.comnih.gov |
| Molecular Weight | 654.68 g/mol | invivogen.com |
| Appearance | Solid powder, white to yellow | probechem.comsigmaaldrich.com |
| Solubility | Soluble in DMSO | invivogen.comsigmaaldrich.com |
| Mechanism of Action | Irreversible inhibitor of Caspase-8 | merckmillipore.comaatbio.com |
| Primary Target | Caspase-8 | merckmillipore.comsigmaaldrich.com |
| Secondary Target | Granzyme B | merckmillipore.comsigmaaldrich.com |
| Cell Permeability | Yes | merckmillipore.comaatbio.com |
Table 2: Research Applications of this compound
| Research Area | Application | Key Findings | Source |
|---|---|---|---|
| Apoptosis Research | Inhibition of extrinsic apoptosis | Effectively blocks death receptor-mediated apoptosis. | merckmillipore.comaatbio.com |
| Necroptosis Research | Induction of necroptosis | By inhibiting Caspase-8, it allows for the activation of the necroptotic pathway. | nih.govinvivogen.com |
| Inflammation Studies | Modulation of inflammatory responses | Can reduce the production of certain pro-inflammatory cytokines. | mdpi.comnih.gov |
| Angiogenesis Research | Inhibition of inflammation-induced angiogenesis | Suppresses the formation of new blood vessels in inflammatory settings. | mdpi.com |
| Virology Research | Inhibition of virus-induced apoptosis | Shown to inhibit influenza virus-induced apoptosis in cell culture. | merckmillipore.comsigmaaldrich.com |
Structure
2D Structure
Properties
Molecular Formula |
C30H43FN4O11 |
|---|---|
Molecular Weight |
654.7 g/mol |
IUPAC Name |
methyl (4R)-5-[[(2S,3R)-1-[[(3R)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2R,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20+,21+,25+,26-/m0/s1 |
InChI Key |
PHLCQASLWHYEMX-RBMJUQRSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)N[C@H](CCC(=O)OC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Caspase 8 Inhibitor Ii: a Fundamental Pharmacological Research Probe
Historical Context of Caspase Inhibitor Development for Mechanistic Studies
The study of programmed cell death, or apoptosis, was significantly advanced by the development of specific molecular tools designed to probe its intricate pathways. A pivotal moment in this field was the recognition of proteolysis as a central physiological and pathophysiological process, leading to the creation of selective protease inhibitors. nih.gov Caspases, a family of cysteine-dependent proteases, were identified as key executioners in apoptosis, making them attractive targets for inhibitor development. nih.govscbt.comrupress.org
The initial synthetic caspase inhibitors were peptide-based, designed to mimic the specific amino acid sequences recognized by caspases. researchgate.net A major breakthrough was the design of Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone), a broad-spectrum or pan-caspase inhibitor that proved to be a key compound for apoptosis research. nih.govresearchgate.net These inhibitors were often engineered with a reactive electrophilic group, such as a fluoromethylketone (FMK), which allows them to covalently bind to the active site of the enzyme. researchgate.netscbt.com While initially conceived for therapeutic applications, many early peptide-based inhibitors, including derivatives of the FMK compounds, demonstrated unforeseen cytotoxicity, limiting their clinical potential. nih.govresearchgate.net However, their value as tools for fundamental research became immense, allowing scientists to dissect the roles of individual caspases in cellular processes. nih.govresearchgate.net
Concurrently, the discovery of naturally occurring caspase inhibitors, such as the CrmA protein from the cowpox virus which inhibits caspases-1 and -8, provided further insights into caspase regulation and function. nih.govsigmaaldrich.com This knowledge spurred the development of a wide array of synthetic inhibitors, both peptide-based and non-peptidic, aimed at achieving greater specificity for individual caspases. nih.govroutledge.com These tools have become indispensable in distinguishing the functions of initiator caspases (e.g., caspase-8, -9) from executioner caspases (e.g., caspase-3, -7) and in mapping the complex signaling cascades that govern apoptosis, inflammation, and other cellular events. scbt.comresearchgate.net
Defining Characteristics of Caspase-8 Inhibitor II (Z-IETD-FMK)
This compound, scientifically known as Z-IETD-FMK, is a highly specific pharmacological agent used extensively in apoptosis research. selleckchem.com It is a synthetic, peptide-based molecule designed to target and inhibit caspase-8, an initiator caspase crucial for the extrinsic apoptosis pathway. sanbio.nlmblbio.com The inhibitor's structure is centered around the tetrapeptide sequence Ile-Glu-Thr-Asp (IETD), which is the preferred recognition and cleavage sequence for caspase-8. sanbio.nlmblbio.cominvivogen.com Its full chemical name is Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) fluoromethyl ketone, indicating key chemical modifications that enhance its utility as a research probe. invivogen.comscbt.com
Table 1: Chemical Properties of this compound (Z-IETD-FMK)
| Property | Value | Source(s) |
|---|---|---|
| Synonyms | Z-IETD-FMK, Z-IE(OMe)TD(OMe)-FMK | invivogen.commedchemexpress.com |
| Molecular Formula | C₃₀H₄₃FN₄O₁₁ | invivogen.comscbt.comsigmaaldrich.com |
| Molecular Weight | 654.68 g/mol | invivogen.comsigmaaldrich.com |
| CAS Number | 210344-98-2 | invivogen.comscbt.com |
| Sequence | Z-Ile-Glu(OMe)-Thr-Asp(OMe)-CH₂F | sigmaaldrich.com |
The inhibitory action of Z-IETD-FMK is irreversible, a characteristic conferred by its fluoromethylketone (FMK) functional group. sanbio.nlrndsystems.com The peptide sequence (IETD) directs the inhibitor to the catalytic site of caspase-8. mblbio.com Once positioned, the FMK group acts as a reactive "warhead." It forms a stable, covalent bond with the nucleophilic thiol group of the cysteine residue within the enzyme's active site. researchgate.netscbt.com This covalent modification permanently inactivates the enzyme, preventing it from binding and cleaving its natural substrates, thereby blocking the downstream signaling cascade. scbt.com
A critical feature of Z-IETD-FMK for its use in biological research is its ability to cross cell membranes. sanbio.nlmerckmillipore.com This cell permeability is enhanced by two key chemical modifications: the N-terminus is protected by a benzyloxycarbonyl group (designated as "Z"), and the aspartic acid residues are O-methylated. invivogen.comrndsystems.combdbiosciences.com These changes increase the molecule's lipophilicity, facilitating its passage into the cytoplasm of living cells without causing additional cytotoxic effects. invivogen.comrndsystems.com
The efficacy of Z-IETD-FMK has been demonstrated in a multitude of experimental systems, both in cell culture (in vitro) and in animal models (in vivo). It effectively blocks apoptosis induced by various stimuli that activate the extrinsic pathway.
Table 2: Selected Research Applications and Findings for Z-IETD-FMK
| System | Application/Finding | Reference(s) |
|---|---|---|
| In Vitro | ||
| Jurkat T-cells | Inhibited Fas-mediated apoptosis and cleavage of caspase-8. sanbio.nlmblbio.com | sanbio.nlmblbio.com |
| HeLa Cells | Effectively inhibited influenza virus-induced apoptosis. sigmaaldrich.commedkoo.com | sigmaaldrich.commedkoo.com |
| Retinal Cells | Prevented the execution of apoptosis induced by various stimuli. medchemexpress.comselleckchem.com | medchemexpress.comselleckchem.com |
| Human Leukemic U937 Cells | Blocked TNFα-induced apoptosis. tocris.com | tocris.com |
| Cardiomyocytes | Reduced ceramide-induced cell death and inhibited caspase-3 activation. selleckchem.com | selleckchem.com |
| In Vivo | ||
| Rat Model | Reduced physiological germ cell apoptosis during spermatogenesis. nih.gov | nih.gov |
| Rat Model | Promoted neuronal survival and regeneration of injured retinal ganglion cells. selleckchem.comselleckchem.comjneurosci.org | selleckchem.comselleckchem.comjneurosci.org |
| Rat Model | Limited myocardial infarct size when administered during early reperfusion. nih.gov | nih.gov |
| Mouse Model | Reduced memory/activated CD4 and CD8 T cells. selleckchem.comselleckchem.com | selleckchem.comselleckchem.com |
Z-IETD-FMK is widely described as a potent and selective inhibitor of caspase-8, owing to its IETD peptide sequence that is preferentially recognized by this enzyme. mblbio.cominvivogen.com However, like many peptide-based inhibitors, its specificity is not absolute. A significant and well-documented off-target activity of Z-IETD-FMK is the inhibition of Granzyme B, a serine protease released by cytotoxic T lymphocytes and natural killer cells that can also induce apoptosis. scbt.commedchemexpress.comsigmaaldrich.commerckmillipore.commedkoo.commedchemexpress.com This cross-reactivity is an important consideration when interpreting experimental results, as the observed biological effects could be due to the inhibition of either or both proteases.
Furthermore, some studies have noted that Z-IETD-FMK can partially inhibit the cleavage of downstream executioner caspases like caspase-3 and its substrate PARP, which is likely an indirect effect of blocking the upstream activator, caspase-8. medchemexpress.comselleckchem.com One study using Chinese hamster ovary (CHO) cells reported that the commercially available fluoromethyl ketone inhibitors, including Z-IETD-FMK, lacked complete specificity for their target caspases within that system. nih.gov
Table 3: Specificity Profile of Z-IETD-FMK
| Target Protease | Activity | Reference(s) |
|---|---|---|
| Caspase-8 | Potent, irreversible inhibitor (Primary Target) | sanbio.nlmblbio.cominvivogen.comrndsystems.com |
| Granzyme B | Inhibitor (Significant Off-Target) | medchemexpress.comsigmaaldrich.commerckmillipore.commedkoo.commedchemexpress.com |
| Caspase-3 | Partial inhibition of cleavage (likely indirect) | medchemexpress.comselleckchem.com |
| PARP | Partial inhibition of cleavage (likely indirect) | medchemexpress.comselleckchem.com |
Utility of this compound in Dissecting Caspase-8-Dependent Biological Processes
The primary utility of Z-IETD-FMK in pharmacological research is as a probe to elucidate the specific roles of caspase-8 in various cellular pathways. scbt.comaatbio.com By selectively blocking caspase-8 activity, researchers can investigate the necessity of this enzyme in a given biological process.
One of its most common applications is to distinguish between the two major apoptosis pathways. Its use can confirm the involvement of the extrinsic, death receptor-mediated pathway, which relies on caspase-8 activation. nih.govaacrjournals.org For example, studies have shown that Z-IETD-FMK completely blocks apoptosis induced by TRAIL, a death receptor ligand, confirming that caspase-8 activation is an essential event in this signaling cascade. aacrjournals.org
The inhibitor is also crucial for studying the process of necroptosis, a form of programmed necrosis. Caspase-8 is known to cleave and inactivate key proteins in the necroptotic pathway, such as RIPK1 and RIPK3. nih.govmdpi.com Therefore, inhibiting caspase-8 with Z-IETD-FMK is a standard experimental method to remove this suppressive effect and induce necroptosis, allowing for the study of this alternative cell death mechanism. invivogen.com
Beyond cell death, Z-IETD-FMK has been instrumental in exploring the non-apoptotic functions of caspase-8. Research using this inhibitor has revealed roles for caspase-8 in modulating T-cell responses, including effects on the generation of memory T-cells and cytokine production. selleckchem.commedchemexpress.comresearchgate.net It has also been used to demonstrate that caspase-8 is part of a cellular pathway that prevents neuronal survival and regeneration in the adult central nervous system. jneurosci.org In cancer research, it helps investigate how cancer cells might co-opt caspase-8's non-canonical functions to promote tumorigenesis and resistance to therapy. mdpi.com
Applications of Caspase 8 Inhibitor Ii in Experimental Biological and Disease Models
Research in Neurodegenerative Disease Pathogenesis Models
In the context of neurodegeneration, caspase-8 has been identified as a critical mediator of neuronal cell death and inflammation. The use of Caspase-8 Inhibitor II has been instrumental in dissecting its contribution to disease pathogenesis.
Caspase-8 is recognized as a key initiator caspase in the extrinsic apoptosis pathway. Experimental models of neurodegenerative conditions have utilized inhibitors like Z-IETD-FMK to probe this function.
In a model of limbic seizures, the administration of a caspase-8 inhibitor, z-IETD-fmk, resulted in a significant decrease in neuronal cell death. nih.gov This protective effect was associated with a reduction in the cleavage of the pro-apoptotic protein Bid and a decrease in the release of cytochrome c from mitochondria, effectively bridging the extrinsic and intrinsic apoptotic pathways. nih.gov Similarly, in an in vitro model of HIV-associated neurodegeneration using the HIV coat protein gp120, the caspase-8 inhibitor IETD-fmk prevented neuronal caspase-3 activation and subsequent apoptosis. jneurosci.org
However, the role of caspase-8 inhibition is not always straightforwardly neuroprotective. In an experimental model of Parkinson's disease, while caspase-8 was found to be activated early in the process of dopaminergic neuron demise, treatment with caspase-8 inhibitors did not prevent cell death but rather appeared to shift the death mechanism from apoptosis to necrosis. jneurosci.org This highlights the complexity of cell death pathways and suggests that blocking one route may activate an alternative. Caspase-8 inhibition has also been shown to be protective in models of cerebral ischemia and hypoxic-ischemic brain injury in rats. nih.gov
Interactive Table: Effects of Caspase-8 Inhibition on Neuronal Cell Death
| Disease Model | Inhibitor Used | Key Finding |
| Limbic Seizures | z-IETD-fmk | Attenuated neuronal death by decreasing cytochrome c release. nih.gov |
| HIV/gp120 Exposure | IETD-fmk | Prevented caspase-3 activation and neuronal apoptosis. jneurosci.org |
| Parkinson's Disease (MPP+ model) | Caspase-8 inhibitors | Did not prevent cell death; triggered a switch from apoptosis to necrosis. jneurosci.org |
| Focal Cerebral Ischemia | IETD | Provided protection against delayed neuronal loss. nih.gov |
Beyond its role in neuronal death, caspase-8 is a critical regulator of neuroinflammation, primarily through its function in microglia, the resident immune cells of the central nervous system (CNS). grantome.com
Research has revealed a novel neuroprotective mechanism of caspase-8 inhibitors, which involves selectively killing activated, neurotoxic microglia. nih.gov In models of inflammation, stimuli like LPS cause an increase in caspase-8 activity in microglia that prevents them from undergoing a form of programmed necrosis called necroptosis. nih.gov The application of this compound (IETD-fmk) removes this brake, leading to the selective death of inflamed microglia, thereby protecting neurons from their neurotoxic effects. nih.gov This microglial death was preventable by necrostatin-1, a specific inhibitor of RIPK1, confirming the mechanism as necroptosis. nih.gov
Further studies using genetic models support this regulatory role. Deletion of caspase-8 in myeloid cells, including microglia, was shown to block their pro-inflammatory activation and confer protection in the MPTP mouse model of Parkinson's disease. nih.gov This suggests that caspase-8 is a key regulator of brain inflammation. Conversely, in animal models of multiple sclerosis, the conditional deletion of caspase-8 in myeloid cells led to exacerbated neuroinflammation, indicating that caspase-8 acts as a gatekeeper to restrict microglia and macrophage activation. grantome.com
Studies in Cancer Biology Models
In cancer biology, the function of caspase-8 is multifaceted. While its loss can promote tumor survival by preventing apoptosis, its retention in some cancers like glioblastoma is linked to a worse prognosis, suggesting non-apoptotic, pro-tumorigenic roles. mdpi.comelifesciences.org this compound is used to investigate these dual functions.
Resistance to apoptosis is a primary hallmark of cancer. nih.gov The role of caspase-8 in this process is context-dependent. In many tumors, caspase-8 expression is lost, contributing to resistance against therapies that rely on the apoptotic cascade. mdpi.comnih.gov
However, in some cancer cells, the apoptotic function of caspase-8 is impaired rather than the protein being absent. nih.gov For instance, a family of inhibitors called CARPs (caspases-8- and -10-associated RING proteins) can negatively regulate and promote the degradation of caspase-8. pnas.org Silencing these CARPs in tumor cell lines restores sensitivity to apoptosis-inducing ligands by enhancing caspase-8 activation. pnas.org
Conversely, studies in non-small cell lung cancer (NSCLC) cells showed that knocking down caspase-8 significantly reduced apoptosis, suggesting that in this context, caspase-8 retains its classic pro-apoptotic function. nih.gov The use of this compound allows researchers to probe whether the enzymatic activity of caspase-8 is required for apoptosis in specific cancer types and under different therapeutic pressures.
Increasing evidence points to non-apoptotic functions of caspase-8 in shaping the tumor microenvironment (TME). biochemistree.menih.gov In glioblastoma models, caspase-8 promotes the activation of NF-κB, a key transcription factor that drives inflammation and cell survival. mdpi.commdpi.com This leads to the increased expression and secretion of pro-angiogenic and inflammatory cytokines such as IL-6, IL-8, and VEGF into the TME, fostering a pro-tumorigenic milieu. mdpi.comelifesciences.orgmdpi.com
In ovarian cancer, caspase-8 plays a crucial role in regulating immune cells within the TME. nih.gov It influences the differentiation and polarization of tumor-associated macrophages (TAMs), which can either suppress or support tumor growth. nih.govnih.gov Dysregulated caspase-8 expression in ovarian cancer is linked to chronic inflammation and immune resistance. nih.gov The use of specific inhibitors allows for the characterization of how caspase-8's enzymatic activity contributes to these non-canonical signaling pathways that modulate the complex interplay between tumor cells and their surrounding environment. biochemistree.me
Interactive Table: Non-Apoptotic Roles of Caspase-8 in the Tumor Microenvironment
| Cancer Model | Pathway/Cell Type Affected | Pro-Tumorigenic Outcome |
| Glioblastoma | NF-κB Activation | Increased secretion of inflammatory and angiogenic cytokines (VEGF, IL-6, IL-8). mdpi.comelifesciences.orgmdpi.com |
| Ovarian Cancer | Macrophage Differentiation/Polarization | Regulation of immune response and cytokine composition. nih.govnih.gov |
| General | Angiogenesis | Regulation of new blood vessel formation. biochemistree.me |
| General | Lymphocyte Differentiation | Mediates whether the environment is pro- or anti-tumorigenic. biochemistree.me |
Investigating whether inhibiting caspase-8 can sensitize cancer cells to conventional treatments is an active area of research, with findings often depending on the tumor type and the specific therapy.
In glioblastoma cell lines, which often retain caspase-8 expression, its silencing was shown to sensitize cancer cells to the chemotherapeutic agent temozolomide. mdpi.comelifesciences.org This suggests that in this cancer, the non-apoptotic, pro-survival functions of caspase-8 contribute to therapy resistance, and its inhibition could be beneficial. elifesciences.org It has also been proposed that inhibiting caspase-8 could enhance the sensitivity of cancer cells to other DNA-damaging agents, independent of apoptosis. nih.gov
In contrast, a study on non-small cell lung cancer cells demonstrated that knockdown of caspase-8 reduced the sensitivity of the cells to several conventional chemotherapies, including doxorubicin, carboplatin, cisplatin, and etoposide. nih.gov Furthermore, in breast cancer cell lines, a synergistic apoptotic effect was observed when combining the death ligand TRAIL with an IAP (inhibitor of apoptosis protein) inhibitor, a process that relies on sufficient caspase-8 activation. nih.gov These findings underscore the complex role of caspase-8 in mediating therapeutic responses and indicate that the utility of its inhibition as a sensitizing strategy is highly dependent on the specific cancer's biology.
Analysis of Inflammation and Immune Response Models
This compound has been instrumental in revealing the nuanced involvement of caspase-8 in regulating inflammatory and immune processes. Its application in various models has allowed for a deeper understanding of inflammatory cell behavior, cytokine signaling, and pathological angiogenesis.
Dissection of Inflammatory Cell Activation and Recruitment (e.g., Macrophages, Dendritic Cells)
In the context of bacterial infections, the role of caspase-8 inhibition in modulating inflammatory cell responses is complex. One study demonstrated that in vivo administration of Z-IETD-FMK in mice led to an increase in neutrophil influx into the peritoneal cavity, suggesting a role for caspase-8 in suppressing a pro-inflammatory program in these cells. rndsystems.com This effect was observed in the absence of widespread cell death, highlighting a non-apoptotic regulatory function of caspase-8. rndsystems.com While the inhibitor has been shown to impact macrophage and neutrophil activity, its specific effects on dendritic cell activation and recruitment are less clearly defined in the available literature. However, the broader role of caspase-8 in dendritic cell function suggests that Z-IETD-FMK is a valuable tool for future investigations in this area.
Research on Cytokine Production and Release Mechanisms
The use of this compound has been pivotal in understanding the regulation of cytokine production and release. In a mouse model of corneal injury, topical application of the inhibitor reversed the upregulation of pro-inflammatory cytokines such as TNF-α and IL-1β at the mRNA level. nih.gov In vitro studies on LPS-stimulated macrophages corroborated these findings, showing that Z-IETD-FMK blocked the expression of a suite of inflammatory mediators, including TNF-α, IL-1β, MIP-1, and MCP-1. nih.gov
Interestingly, the effect of caspase-8 inhibition on cytokine production can be cell-type specific. While Z-IETD-FMK was found to suppress cytokine expression in macrophages, it was shown to unleash the production of pro-inflammatory cytokines and chemokines in neutrophils in the absence of an external stimulus. nih.govrndsystems.com This suggests that caspase-8 plays a differential, context-dependent role in regulating inflammatory responses in various immune cell populations. Furthermore, in activated primary human T cells, Z-IETD-FMK has been observed to have little inhibitory effect on the secretion of IL-2 and IFN-γ, while still impacting T cell proliferation. medchemexpress.com
The table below summarizes the observed effects of this compound on cytokine production in different experimental models.
| Cell Type/Model | Stimulus | Effect of this compound | Cytokines Affected |
| Mouse Cornea (in vivo) | Alkali Burn | Decreased mRNA expression | TNF-α, IL-1β |
| RAW264.7 Macrophages (in vitro) | LPS | Decreased mRNA expression | TNF-α, IL-1β, MIP-1, MCP-1 |
| Mouse Peritoneal Cavity (in vivo) | None | Increased release | Various, including Cxcl1, IL-1β |
| Murine Neutrophils (in vitro) | None | Increased production | Cxcl1, IL-1β |
| Human Primary T Cells (in vitro) | Mitogens/IL-2 | Little to no inhibition of secretion | IL-2, IFN-γ |
Investigation of Inflammation-Induced Angiogenesis in Specific Organ Models
This compound has proven to be a valuable pharmacological tool for investigating the mechanisms of inflammation-induced angiogenesis. In a mouse model of corneal neovascularization induced by alkali burn, the inhibitor demonstrated a substantial inhibitory effect on the formation of new blood vessels. nih.gov This suppression of angiogenesis was associated with a decrease in inflammatory cell infiltration and the expression of key pro-angiogenic and pro-inflammatory factors. nih.gov
The anti-angiogenic effect of the inhibitor is linked to its ability to modulate the activity of macrophages and the production of vascular endothelial growth factor A (VEGF-A). nih.gov In vitro experiments have shown that caspase-8 mediates the production of VEGF-A by macrophages in a TLR4-dependent manner, and that Z-IETD-FMK can block this process. nih.gov These findings suggest that the pharmacological inhibition of caspase-8 could be a novel approach for treating angiogenic disorders associated with inflammation. nih.gov
Elucidating Roles in Developmental Biology and Tissue Homeostasis
The application of this compound has extended to the fields of developmental biology and tissue homeostasis, providing insights into the non-apoptotic functions of caspase-8 in these fundamental processes.
Studies on Embryonic Development and Lymphocyte Homeostasis in Animal Models
Research using animal models has highlighted a role for caspase-8 in embryonic development that can be probed with inhibitors like Z-IETD-FMK. In a mouse model of diabetic embryopathy, hyperglycemia was shown to increase caspase-8 activity, leading to neural tube defects. bio-techne.com The administration of a caspase-8 inhibitor significantly reduced the rate of these malformations, suggesting that caspase-8 is a key regulator in hyperglycemia-associated embryonic malformations. bio-techne.com The protective effect of the inhibitor was associated with decreased apoptosis in the neuroepithelium of the neural tube. bio-techne.com
In the context of the immune system, this compound has been used to study lymphocyte homeostasis. In vitro studies on human T cells have shown that Z-IETD-FMK can inhibit T cell proliferation induced by mitogens and IL-2. medchemexpress.com This anti-proliferative effect was linked to the blockade of NF-κB in activated primary T cells. medchemexpress.com These findings indicate that caspase-8 has a non-apoptotic role in regulating T cell expansion, which is crucial for maintaining immune homeostasis.
Research into Hematopoiesis and Immune Cell Differentiation Processes
The role of caspase-8 in hematopoiesis and immune cell differentiation is an area of active investigation, and this compound serves as a tool in these studies. The differentiation of monocytes into macrophages is a key process in the innate immune response, and studies have shown that this process is associated with the activation of several caspases, including caspase-8, in the absence of cell death. The use of caspase inhibitors can help to elucidate the specific roles of these enzymes in macrophage polarization and function.
Furthermore, research on neutrophils has revealed that caspase-8 controls a constitutively activated inflammatory pathway in these cells. rndsystems.com The use of Z-IETD-FMK was shown to unleash this pathway, leading to increased cytokine production and neutrophil recruitment. rndsystems.com This suggests that caspase-8 plays a role in the functional differentiation and activation state of neutrophils. While the inhibitor has been applied to study T-cell and neutrophil functions, its use in broader studies of hematopoietic stem cell differentiation and the development of other immune lineages, such as B-cells, is not as extensively documented in the current body of research.
The table below outlines the key findings from studies using this compound in developmental and homeostatic models.
| Biological Process | Model System | Key Findings with this compound |
| Embryonic Development | Mouse model of diabetic embryopathy | Reduced hyperglycemia-induced neural tube defects; Decreased apoptosis in neuroepithelium. bio-techne.com |
| Lymphocyte Homeostasis | Human primary T cells (in vitro) | Inhibited T cell proliferation; Blocked NF-κB activation. medchemexpress.com |
| Macrophage Differentiation | Human monocytes (in vitro) | Modulates differentiation and polarization (inferred from pan-caspase inhibitor studies). |
| Neutrophil Activation | Mouse model (in vivo/in vitro) | Induced pro-inflammatory cytokine production and neutrophil influx. rndsystems.com |
Advanced Methodological Approaches and Future Research Trajectories Utilizing Caspase 8 Inhibitor Ii
In Vitro Cellular Assays for Functional Characterization
In vitro cellular assays are fundamental to characterizing the biological activity and specificity of Caspase-8 Inhibitor II. These assays provide a controlled environment to dissect the molecular mechanisms through which this inhibitor exerts its effects.
The direct inhibitory effect of this compound on its target enzyme is quantified using enzymatic activity assays. These assays typically employ a specific caspase-8 substrate, such as Acetyl-Ile-Glu-Thr-Asp-p-nitroaniline (Ac-IETD-pNA), which upon cleavage by active caspase-8, releases a chromophore (p-nitroaniline) that can be measured spectrophotometrically. sigmaaldrich.comelabscience.com The reduction in the rate of substrate cleavage in the presence of the inhibitor provides a quantitative measure of its inhibitory potency.
Another common approach involves fluorometric assays, which utilize substrates that release a fluorescent molecule upon cleavage, offering higher sensitivity. These assays are crucial for determining the inhibitor's IC50 (half-maximal inhibitory concentration), a key parameter for its characterization. For instance, studies have demonstrated the dose-dependent inhibition of LPS-induced caspase-8 activity in RAW264.7 murine macrophage cells by Z-IETD-fmk, a form of this compound. mdpi.com
| Assay Type | Principle | Common Substrate | Detection Method | Key Parameter Measured |
| Colorimetric | Cleavage of a chromogenic substrate by caspase-8. | Ac-IETD-pNA | Spectrophotometry (absorbance at 405 nm) | Rate of pNA release |
| Fluorometric | Cleavage of a fluorogenic substrate by caspase-8. | Ac-IETD-AFC | Fluorometry (emission measurement) | Rate of fluorescent molecule release |
Immunological techniques are indispensable for visualizing the downstream consequences of caspase-8 inhibition on cellular protein processing and interactions. Western blotting is a primary method used to detect the cleavage of caspase-8 substrates. In the presence of this compound, the proteolytic processing of pro-caspase-3 and other downstream targets is prevented, which can be observed as a lack of cleavage products on a Western blot.
Immunoprecipitation followed by Western blotting is employed to analyze the formation of protein complexes. For example, in the context of the death-inducing signaling complex (DISC), immunoprecipitation of FADD (Fas-Associated Death Domain) can be used to assess the recruitment of pro-caspase-8. This compound can be used to trap the pro-caspase-8 within the DISC, allowing for the study of its assembly and regulation. In vitro cleavage assays using purified recombinant proteins can also directly demonstrate the inhibition of substrate cleavage by this compound. nih.gov
| Technique | Application in Caspase-8 Inhibition Studies | Information Gained |
| Western Blotting | Detection of cleavage of caspase-8, its substrates (e.g., pro-caspase-3, PARP), and other signaling proteins. | Inhibition of downstream apoptotic signaling cascade. |
| Immunoprecipitation | Analysis of the composition of the Death-Inducing Signaling Complex (DISC). | Effect of inhibitor on the recruitment and activation of caspase-8 within the DISC. |
| In Vitro Cleavage Assay | Incubation of recombinant proteins with active caspase-8 in the presence or absence of the inhibitor. | Direct evidence of the inhibitor's ability to block the cleavage of specific substrates. nih.gov |
Flow cytometry provides a powerful platform for the high-throughput, quantitative analysis of cell populations and is extensively used to characterize the phenotypic outcomes of caspase-8 inhibition. A common assay combines Annexin V and propidium (B1200493) iodide (PI) staining to distinguish between viable, apoptotic, and necrotic cells. nih.gov Annexin V binds to phosphatidylserine (B164497), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis. Treatment with this compound can prevent the externalization of phosphatidylserine and maintain membrane integrity in cells stimulated to undergo apoptosis.
Furthermore, fluorescently labeled inhibitors of caspases (FLICA) assays allow for the detection of active caspases within intact, living cells. bio-rad-antibodies.comthermofisher.com A specific FLICA reagent for caspase-8 can be used to quantify the number of cells with active caspase-8. The presence of this compound would lead to a reduction in the fluorescent signal, indicating direct target engagement within the cellular environment. thermofisher.com
| Flow Cytometry Assay | Principle | Phenotype Detected | Effect of this compound |
| Annexin V / PI Staining | Annexin V binds to externalized phosphatidylserine; PI stains the nucleus of cells with compromised membranes. nih.gov | Early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+). | Reduction in the percentage of apoptotic cells. |
| FLICA (Fluorescent Labeled Inhibitors of Caspases) | A fluorescently labeled, cell-permeable inhibitor binds to the active site of caspase-8. bio-rad-antibodies.com | Presence of active caspase-8 in individual cells. | Decrease in the fluorescent signal from cells with active caspase-8. |
In Vivo Preclinical Animal Model Systems for Mechanistic Validation
The translation of in vitro findings to a more complex biological system necessitates the use of in vivo preclinical animal models. These models are crucial for validating the mechanistic actions of this compound and for assessing its potential physiological and pathological roles.
Genetically modified organisms, particularly mice, have been instrumental in dissecting the role of caspase-8 in various disease contexts. The use of this compound in these models allows for the pharmacological interrogation of caspase-8 function in a specific genetic background. For instance, in a study of inflammation-induced corneal neovascularization, a Caspase-8 inhibitor was used in both wild-type and Toll-like receptor 4 knockout (Tlr4-/-) mice. mdpi.com This approach demonstrated that the anti-angiogenic effect of caspase-8 inhibition was, in part, dependent on TLR4 signaling. mdpi.com
The inhibitor can also be used in models where specific genes involved in cell death pathways are deleted, such as in Ripk3 knockout mice, to explore the interplay between apoptosis and necroptosis. By inhibiting caspase-8 in a necroptosis-deficient background, researchers can isolate and study the specific contributions of caspase-8-mediated apoptosis to a particular pathology.
| Genetically Modified Model | Research Question | Role of this compound |
| Toll-like receptor 4 (Tlr4-/-) knockout mice | To investigate the role of TLR4 signaling in caspase-8 mediated inflammation and angiogenesis. mdpi.com | To pharmacologically inhibit caspase-8 and assess the downstream effects in the absence of TLR4 signaling. mdpi.com |
| Receptor-interacting protein kinase 3 (Ripk3-/-) knockout mice | To dissect the interplay between caspase-8-mediated apoptosis and RIPK3-mediated necroptosis. | To block the apoptotic pathway and study the remaining cellular responses. |
| Casp8 conditional knockout mice | To study the cell-type-specific roles of caspase-8. | To compare the effects of genetic deletion versus pharmacological inhibition of caspase-8. |
Following in vivo administration of this compound, a thorough examination of tissues is performed to assess the inhibitor's effects at the cellular and molecular levels. Histopathological analysis involves the microscopic examination of tissue sections to identify changes in tissue architecture, cell morphology, and the extent of cellular infiltration. For example, in the corneal neovascularization model, treatment with a caspase-8 inhibitor led to a significant reduction in inflammatory cell infiltration and macrophage recruitment in the cornea. mdpi.com
Molecular analyses of tissue samples provide further insights into the mechanisms of action of the inhibitor. Techniques such as quantitative real-time PCR (RT-qPCR) and enzyme-linked immunosorbent assay (ELISA) are used to measure changes in the expression of genes and proteins related to inflammation and cell death. In the aforementioned study, the inhibition of caspase-8 resulted in decreased expression of pro-inflammatory and angiogenic factors, including VEGF-A, TNF-α, IL-1β, MIP-1, and MCP-1 in the cornea. mdpi.com
| Analysis Type | Method | Parameters Evaluated | Findings with this compound Treatment |
| Histopathological | Hematoxylin and Eosin (H&E) Staining, Immunohistochemistry | Tissue morphology, inflammatory cell infiltration, macrophage recruitment. | Reduced inflammation and immune cell presence in affected tissues. mdpi.com |
| Molecular | RT-qPCR, ELISA, Western Blotting | mRNA and protein levels of cytokines, chemokines, and growth factors (e.g., VEGF-A, TNF-α, IL-1β). mdpi.com | Downregulation of pro-inflammatory and pro-angiogenic molecules. mdpi.com |
Computational and Structural Biology Approaches for Rational Inhibitor Design
The development of potent and selective Caspase-8 inhibitors has been significantly advanced by the integration of computational and structural biology techniques. These approaches provide atomic-level insights into the molecular recognition processes governing ligand-enzyme interactions, thereby facilitating the rational design of novel therapeutic agents. By leveraging the three-dimensional structure of Caspase-8, researchers can predict binding affinities, understand mechanisms of inhibition, and identify new chemical scaffolds with improved pharmacological properties.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, in this case, Caspase-8. This technique is instrumental in virtual screening campaigns to identify potential inhibitors from large chemical libraries. nih.govnih.gov For instance, studies have utilized molecular docking to screen natural compounds for their ability to bind to the active site of Caspase-8, with subsequent experimental validation confirming their inhibitory potential. nih.govnih.gov The process involves generating a multitude of possible binding poses and scoring them based on factors like electrostatic and van der Waals interactions. The accuracy of these predictions can be validated by redocking a known co-crystallized inhibitor and comparing the root mean square deviation (RMSD) between the predicted and experimental poses. nih.gov
Following docking, molecular dynamics (MD) simulations are employed to provide a more dynamic and realistic representation of the ligand-receptor complex. frontiersin.orgresearchgate.net MD simulations track the movements of atoms over time, offering insights into the stability of the complex, conformational changes, and the role of solvent molecules. nih.govfrontiersin.orgresearchgate.net Descriptors derived from MD trajectories can be used to train machine learning models to predict the bioactivity of compounds. frontiersin.orgresearchgate.net Analysis of parameters such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration during simulations helps to assess the stability and flexibility of the protein-ligand complex. nih.gov These simulations have been crucial in understanding the conformational dynamics of Caspase-8 upon inhibitor binding and in refining the design of inhibitors with enhanced binding affinities. frontiersin.orgnih.gov
Pharmacophore Modeling for Identification of Novel Chemical Scaffolds
Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govnih.gov A pharmacophore model for Caspase-8 inhibitors typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govnih.gov
Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the desired spatial arrangement of features. nih.gov This virtual screening approach has been successfully used to identify new potential Caspase-8 inhibitors from databases like the ZINC database. nih.govmdpi.com The identified hits can then be subjected to further computational analysis, such as molecular docking and MD simulations, to prioritize candidates for experimental testing. nih.govmdpi.com This integrated approach of pharmacophore modeling and virtual screening has proven effective in discovering diverse chemical scaffolds with the potential for Caspase-8 inhibition. nih.gov
Emerging Research Areas and Unexplored Dimensions of Caspase-8 Inhibition
The role of Caspase-8 extends beyond its canonical function in apoptosis, and ongoing research continues to unveil its involvement in a complex network of cellular processes. The exploration of these non-canonical functions and their regulation presents new avenues for therapeutic intervention. Advanced methodologies are being developed to probe the intricate signaling pathways involving Caspase-8 and to design more specific and effective inhibitors.
Interplay with Non-Coding RNA Regulation and Epigenetic Modifications
Recent studies have highlighted the significant role of non-coding RNAs (ncRNAs) in regulating Caspase-8 expression and activity. nih.govnih.govacs.org MicroRNAs (miRNAs), a class of small non-coding RNAs, can post-transcriptionally regulate gene expression by binding to the messenger RNA (mRNA) of target genes. nih.gov For example, miR-122 has been shown to regulate the expression of Caspase-8, thereby influencing cardiomyocyte apoptosis. nih.gov The dysregulation of such ncRNAs has been implicated in various diseases, suggesting that targeting these regulatory molecules could be a novel therapeutic strategy for modulating Caspase-8 activity. researchgate.net
Epigenetic modifications, such as DNA methylation, also play a crucial role in controlling Caspase-8 gene expression. nih.govspandidos-publications.com Promoter methylation of the CASP8 gene can lead to its silencing, which has been observed in several types of cancer and is associated with resistance to apoptosis. nih.govspandidos-publications.commdpi.com Understanding the epigenetic mechanisms that govern Caspase-8 expression could lead to the development of "epi-drugs" that restore its function in diseased cells. nih.gov
Systems Biology and Network Analysis Approaches to Caspase-8 Pathways
The signaling pathways involving Caspase-8 are part of a larger, intricate network of molecular interactions. ingentaconnect.comresearchgate.net Systems biology and network analysis approaches are being increasingly utilized to understand the complexity of these pathways and to identify key nodes and regulatory hubs. ingentaconnect.comresearchgate.net By constructing global protein-protein interaction (PPI) networks, researchers can predict novel connections and functional modules related to Caspase-8. ingentaconnect.com This holistic view can help in understanding how perturbations in the Caspase-8 pathway contribute to disease and in identifying novel drug targets within the network. ingentaconnect.com Such analyses have revealed the multifaceted role of Caspase-8 in processes beyond apoptosis, including inflammation and cell proliferation. nih.govpnas.org
Development of Advanced Probes and Biosensors for In Situ Caspase-8 Activity
The ability to monitor Caspase-8 activity in real-time and in situ is crucial for understanding its dynamic role in cellular processes. merckmillipore.comsigmaaldrich.comnih.gov To this end, a variety of advanced probes and biosensors have been developed. nih.govnih.gov Fluorescently-labeled inhibitors of caspases (FLICA) are cell-permeable probes that covalently bind to active caspases, allowing for their detection and quantification using techniques like flow cytometry and fluorescence microscopy. merckmillipore.comsigmaaldrich.comsigmaaldrich.com
Furthermore, activatable multifunctional probes and fluorescence resonance energy transfer (FRET)-based biosensors have been engineered for the in vivo imaging of Caspase-8 activity. nih.govnih.gov These tools enable the real-time tracking of Caspase-8 activation in living cells and organisms, providing valuable insights into the spatio-temporal dynamics of its function. nih.govnih.gov The continued development of more sensitive and specific probes will be instrumental in unraveling the complex roles of Caspase-8 in health and disease. nih.gov
Challenges and Considerations in Experimental Design with this compound
The study of caspase-8, a critical initiator caspase in both apoptotic and inflammatory signaling pathways, has been significantly advanced by the use of specific chemical inhibitors. Among these, this compound, also known as Z-IE(OMe)TD(OMe)-FMK (Z-IETD-FMK), has emerged as a potent, cell-permeable, and irreversible inhibitor. Its utility in elucidating the multifaceted roles of caspase-8 is invaluable; however, its application in complex biological systems necessitates a rigorous and nuanced experimental design. Researchers must navigate the inherent challenges of ensuring target specificity, distinguishing between the enzymatic and non-enzymatic functions of caspase-8, and mitigating the impact of potential off-target effects on the interpretation of research findings.
Strategies for Ensuring Target Specificity in Complex Biological Systems
A primary challenge in utilizing this compound stems from the structural similarities shared among the caspase family of proteases. While designed to be selective for caspase-8, Z-IETD-FMK can exhibit cross-reactivity with other caspases, albeit typically at higher concentrations. Furthermore, it has been identified as an inhibitor of granzyme B, a serine protease involved in cytotoxic T lymphocyte-mediated cell death scbt.comselleckchem.comscbt.com. This lack of absolute specificity demands the implementation of robust control experiments to validate that the observed biological effects are indeed attributable to the inhibition of caspase-8.
Key strategies to ensure target specificity include:
Titration and Dose-Response Analysis: Determining the minimal effective concentration of this compound is crucial. A thorough dose-response analysis allows researchers to identify a concentration that maximizes caspase-8 inhibition while minimizing off-target effects.
Use of Multiple, Structurally Distinct Inhibitors: Employing other caspase-8 inhibitors with different chemical scaffolds can help confirm that the observed phenotype is not an artifact of a particular compound's structure.
Negative Control Compounds: The use of a structurally related but inactive peptide, such as Z-FA-FMK, is essential. This compound, which does not inhibit caspases but shares the fluoromethyl ketone (FMK) reactive group, helps to control for any non-specific effects of the inhibitor's chemical structure or the solvent (typically DMSO) novusbio.com.
Biochemical Assays: In vitro enzymatic assays using a panel of purified caspases and other relevant proteases can quantitatively assess the selectivity profile of this compound. This provides empirical data on its inhibitory activity against potential off-targets.
| Inhibitor/Compound | Target(s) | Typical Experimental Use |
| This compound (Z-IETD-FMK) | Primarily Caspase-8; also Granzyme B and other caspases at higher concentrations. | Selective inhibition of caspase-8 enzymatic activity. |
| Z-VAD-FMK | Pan-caspase inhibitor. | Broad-spectrum inhibition of apoptosis. |
| Z-FA-FMK | Cathepsins B and L; not caspases. | Negative control for FMK-based caspase inhibitors. |
| Ac-LEHD-CHO | Caspase-9 inhibitor. | Differentiating caspase-8 and caspase-9 dependent pathways. |
Differentiating Enzymatic Inhibition from Scaffolding Modulations
A sophisticated challenge in studying caspase-8 is that beyond its catalytic role in apoptosis, it also possesses non-enzymatic scaffolding functions that are critical for the assembly of signaling complexes in pathways such as NF-κB activation and inflammation mdpi.comnih.gov. This compound, by directly targeting the enzyme's active site, provides a unique tool to dissect these dual roles.
Experimental designs to differentiate these functions often involve comparing the effects of the chemical inhibitor with genetic approaches that ablate the entire protein or express a catalytically inactive mutant. For instance, studies have shown that while the knockdown or deletion of the caspase-8 gene can suppress both apoptosis and the production of certain pro-inflammatory cytokines, the application of Z-IETD-FMK may only block apoptosis, leaving the cytokine production intact mdpi.com. This suggests that the scaffolding function of caspase-8, which is required for the cytokine signaling, does not depend on its enzymatic activity.
Methodological approaches to distinguish enzymatic from scaffolding roles include:
Parallel experiments using this compound and caspase-8 siRNA/knockout models: Observing a differential outcome between these two conditions is a strong indicator of a scaffolding function.
Co-immunoprecipitation and protein-protein interaction studies: These experiments can be performed in the presence or absence of this compound to determine if the inhibitor affects the assembly of signaling complexes, which would indicate an impact on the scaffolding function.
| Experimental Approach | Effect on Caspase-8 Function | Utility in Research |
| This compound (Z-IETD-FMK) | Inhibits enzymatic activity. | Isolates the role of caspase-8's catalytic function. |
| Caspase-8 Knockdown/Knockout | Ablates the entire protein. | Determines the overall requirement of caspase-8 in a process. |
| Catalytically Inactive Caspase-8 Mutant | Lacks enzymatic activity but retains protein structure. | Differentiates between enzymatic and scaffolding functions. |
Mitigation of Potential Off-Target Effects in Research Interpretations
Strategies to mitigate and account for off-target effects include:
Biochemical Profiling: Characterizing the inhibitory profile of the specific batch of this compound being used against a panel of relevant proteases can provide a clearer picture of its selectivity.
Use of Complementary Inhibitors: In studies where granzyme B activity is plausible, using a specific granzyme B inhibitor in parallel can help to dissect the relative contributions of caspase-8 and granzyme B inhibition.
Cell-line specific considerations: The relevance of an off-target effect can be cell-type dependent. For example, the inhibition of granzyme B is more pertinent in studies involving immune cells like cytotoxic T lymphocytes and natural killer cells.
Below is a data table compiling IC50 values for Z-IETD-FMK against various caspases from a comparative study, illustrating its selectivity profile.
| Caspase Target | Z-IETD-FMK IC50 (nM) |
| Caspase-8 | 350 |
| Caspase-9 | 3,700 |
| Caspase-10 | 5,760 |
| Data adapted from a study by Foley et al. researchgate.net |
This data demonstrates that while Z-IETD-FMK is most potent against caspase-8, it can inhibit other caspases at higher concentrations, underscoring the importance of using it at the lowest effective concentration to maintain selectivity.
Q & A
Q. What is the molecular mechanism by which Caspase-8 Inhibitor II (Z-IETD-FMK) selectively targets caspase-8?
this compound (Z-IETD-FMK) is a cell-permeable, irreversible inhibitor that covalently binds to the catalytic cysteine residue (Cys360) in the active site of caspase-7. Its structure includes a fluoromethylketone (FMK) group, which forms a thioether bond with the enzyme, blocking substrate recognition and proteolytic activity. The inhibitor’s selectivity is attributed to its tetrapeptide sequence (IETD), which mimics caspase-8’s preferred cleavage motif . To validate specificity, researchers should compare IC50 values against related caspases (e.g., caspase-9 or -10) using fluorogenic substrate assays .
Q. How should researchers design experiments to confirm the efficacy of this compound in blocking extrinsic apoptosis?
In apoptosis assays, pre-treat cells with Z-IETD-FMK (10–20 µM, 1–2 hours) before inducing extrinsic apoptosis (e.g., via TRAIL or FasL). Measure caspase-8 activation via immunoblotting (cleaved caspase-8 fragment, ~18/10 kDa) and downstream markers like caspase-3 cleavage. Use flow cytometry with Annexin V/PI to quantify apoptotic cells. Include controls with pan-caspase inhibitors (e.g., Z-VAD-FMK) to distinguish caspase-8-specific effects .
Q. What are the critical considerations for assessing cell permeability and stability of this compound in culture?
Z-IETD-FMK contains a cell-penetrating peptide motif, but its efficiency varies by cell type. Validate permeability using fluorescently tagged analogs or by comparing intracellular caspase-8 activity (e.g., FLICA assays) in treated vs. untreated cells. Stability in culture media can be assessed via HPLC or mass spectrometry over time, accounting for serum esterase activity that may degrade the inhibitor .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s role in non-apoptotic pathways, such as NF-κB regulation?
Caspase-8 has dual roles in apoptosis and NF-κB signaling. For example, in arsenic trioxide (As2O3)-treated cells, caspase-8 inhibition did not alter NF-κB activity, suggesting context-dependent signaling crosstalk . To dissect these pathways:
Q. What experimental strategies can distinguish this compound’s effects on apoptosis versus necroptosis?
Caspase-8 inhibition can shift cell fate from apoptosis to RIPK1/RIPK3-mediated necroptosis. To differentiate:
Q. How does this compound enhance or synergize with other therapies, such as TRAIL, in cancer models?
Z-IETD-FMK can unexpectedly enhance TRAIL-induced apoptosis in certain cancers by preventing caspase-8-dependent degradation of pro-apoptotic factors. For example, in ALL cells, co-treatment with TRAIL and Z-IETD-FMK upregulated DR5 and amplified caspase-8 activation via feedback loops. Methodological steps:
- Titrate inhibitor concentrations to avoid off-target effects on other caspases.
- Use RNA-seq to identify TRAIL pathway genes modulated by caspase-8 inhibition .
Methodological Tables
Q. Table 1. Key Parameters for Caspase-8 Inhibition Experiments
Q. Table 2. Common Pitfalls and Solutions
| Pitfall | Solution |
|---|---|
| Off-target inhibition of caspase-10 | Use caspase-10-specific inhibitors (e.g., Z-AEVD-FMK) |
| Variable cell permeability | Validate with FLICA or intracellular WB |
| Context-dependent NF-κB effects | Combine genetic and pharmacological tools |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
